2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H19F4N5OS2 and its molecular weight is 497.53. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Compounds containing thiadiazole and piperazine units have been synthesized through various methods, including microwave-assisted synthesis, which has proven effective for creating molecules with potential biological activities. For instance, Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. Such methodologies highlight the versatility and efficiency of modern synthetic techniques in producing compounds with significant biological potential (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Biological Activities
Antimicrobial Activity
Compounds featuring 1,3,4-thiadiazole and piperazine scaffolds demonstrate considerable antimicrobial properties. Wu Qi (2014) designed and synthesized piperazine derivatives linked to 1,3,4-thiadiazol, revealing that certain derivatives exhibit significant antibacterial activities against various pathogens. This underscores the potential of such compounds in developing new antimicrobial agents (Wu Qi, 2014).
Antitumor Activity
The search for novel antitumor agents has led to the exploration of thiadiazole derivatives. Jingchao Xin et al. (2018) synthesized 1-phenyl-4-substituted phthalazine derivatives, evaluating their antiproliferative activity against cancer cell lines. Compounds in this class showed promising antitumor activities, especially against human esophageal cancer cells, suggesting their potential in cancer therapy (Jingchao Xin, Meng, Liu, & Zhang, 2018).
Antioxidant and Antitumor Evaluations
Additionally, thiadiazole amide derivatives have been synthesized and assessed for their biological activities, including antioxidant and antitumor effects. Hamama et al. (2013) focused on the synthesis and evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles, revealing compounds with promising activities. This research signifies the therapeutic potential of thiadiazole-based compounds in treating diseases associated with oxidative stress and cancer (Hamama, Gouda, Badr, & Zoorob, 2013).
properties
IUPAC Name |
2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4N5OS2/c22-15-3-7-17(8-4-15)29-9-11-30(12-10-29)19-27-28-20(33-19)32-13-18(31)26-16-5-1-14(2-6-16)21(23,24)25/h1-8H,9-13H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIDKDTTWWOBMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F4N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.